molecular formula C20H26N8O B6475331 4-[4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine CAS No. 2640842-75-5

4-[4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B6475331
CAS No.: 2640842-75-5
M. Wt: 394.5 g/mol
InChI Key: MDEBKGBDYQIWEH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine is a fused nitrogen-containing heterocyclic ring system . It’s considered a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Chemical Reactions Analysis

The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of new drugs.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit inhibitory properties against enzymes like phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases . These enzymes play crucial roles in cellular signaling, inflammation, and tissue remodeling, respectively.

Mode of Action

Based on its structural similarity to other active compounds, it can be hypothesized that it may interact with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibitory effects on phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases , it can be inferred that it may impact pathways related to cellular signaling, inflammation, and tissue remodeling.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on its potential inhibitory effects on certain enzymes , it can be hypothesized that it may lead to alterations in cellular signaling, reduced inflammation, and changes in tissue remodeling.

Properties

IUPAC Name

4-[4-methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-15-14-18(23-20(22-15)27-9-11-29-12-10-27)25-5-7-26(8-6-25)19-17-13-16(2)24-28(17)4-3-21-19/h3-4,13-14H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEBKGBDYQIWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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